3-(3 inverted exclamation mark -Bromophenyl)-4-methylcoumarin
CAS No.: 720674-16-8
Cat. No.: VC7922539
Molecular Formula: C16H11BrO2
Molecular Weight: 315.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 720674-16-8 |
---|---|
Molecular Formula | C16H11BrO2 |
Molecular Weight | 315.16 g/mol |
IUPAC Name | 3-(3-bromophenyl)-4-methylchromen-2-one |
Standard InChI | InChI=1S/C16H11BrO2/c1-10-13-7-2-3-8-14(13)19-16(18)15(10)11-5-4-6-12(17)9-11/h2-9H,1H3 |
Standard InChI Key | KZSSDNUKQDGMEZ-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)OC2=CC=CC=C12)C3=CC(=CC=C3)Br |
Canonical SMILES | CC1=C(C(=O)OC2=CC=CC=C12)C3=CC(=CC=C3)Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
3-(3-Bromophenyl)-4-methylcoumarin belongs to the coumarin family, a class of benzopyrone derivatives. Its IUPAC name is 3-(3-bromophenyl)-4-methyl-2H-chromen-2-one, with the systematic name reflecting the bromine substitution on the phenyl ring at the coumarin's 3-position . The methyl group at the 4-position introduces steric and electronic modifications that influence its reactivity compared to unsubstituted coumarins.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₁₆H₁₁BrO₂ | |
Molecular weight | 315.16 g/mol | |
SMILES | CC1=C(C(=O)OC2=C1C=CC=C2)C3=CC(=CC=C3)Br | |
InChIKey | NDIRYIRGJBIHDU-UHFFFAOYSA-N | |
X-ray crystallography data | Not available | - |
The absence of single-crystal X-ray data for this specific compound necessitates reliance on computational models and analog comparisons. For instance, 6-chloro-3-(3-bromophenyl)-4-methylcoumarin (PubChem CID 688758) exhibits a planar coumarin core with dihedral angles of 15.2° between the phenyl and coumarin rings , suggesting similar conformational flexibility in the non-chlorinated analog.
Spectroscopic Signatures
While direct spectroscopic data for 3-(3-bromophenyl)-4-methylcoumarin are scarce, related bromocoumarins demonstrate characteristic signals:
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¹H NMR: Methyl groups typically resonate at δ 2.3–2.6 ppm, while aromatic protons appear between δ 6.8–8.5 ppm depending on substitution patterns .
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¹³C NMR: The lactone carbonyl resonates near δ 160 ppm, with bromine-bearing carbons showing deshielding effects .
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IR Spectroscopy: Strong absorbance bands at 1720–1750 cm⁻¹ (lactone C=O) and 600–650 cm⁻¹ (C-Br stretch) .
Synthetic Methodologies
Core Coumarin Synthesis
The coumarin scaffold is typically synthesized via:
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Pechmann condensation: Acid-catalyzed reaction of phenols with β-ketoesters
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Kostanecki-Robinson reaction: Cyclization of o-hydroxyaryl ketones
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Perkin reaction: Between salicylaldehydes and acetic anhydride
For 3-aroylcoumarins like 3-(3-bromophenyl)-4-methylcoumarin, Friedel-Crafts acylation is commonly employed. A modified approach involves:
Table 2: Representative Synthesis Protocol
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | 4-Methylcoumarin, AlCl₃, 3-bromobenzoyl chloride, DCM, 0°C → rt, 12h | 68% | |
2 | Column chromatography (SiO₂, hexane:EtOAc 4:1) | - |
Bromination Strategies
Direct bromination of pre-formed coumarins often employs:
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Electrophilic bromination using Br₂/FeBr₃ in CHCl₃
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Directed ortho-bromination with NBS/CCl₄ under radical conditions
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Metal-mediated bromine transfer using CuBr₂/Pd catalysts
Notably, 3-position bromination typically requires directing groups or prior functionalization due to the coumarin ring's electronic structure .
Reactivity and Derivative Synthesis
Nucleophilic Displacement
The bromine atom at the 3-phenyl position undergoes facile substitution reactions:
Common nucleophiles include:
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Amines (primary/secondary) → arylaminocoumarins
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Thiols → thioether derivatives
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Alkoxides → ether-linked analogs
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diverse functionalization:
Notable examples:
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Suzuki-Miyaura coupling with boronic acids
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Sonogashira coupling with terminal alkynes
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Heck reaction with alkenes
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMSO, DMF), low in water (<0.1 mg/mL)
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Thermal stability: Decomposition onset at 210–220°C (DSC data for analog )
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Photostability: Undergoes [2+2] cycloaddition under UV light (λ > 300 nm)
Electronic Characteristics
Bromine's electron-withdrawing effect results in:
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Redshifted absorption (λₐᵦₛ ≈ 320 nm in MeOH)
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Enhanced fluorescence quantum yield (Φ = 0.42 vs 0.18 for non-brominated analog )
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Electrochemical HOMO-LUMO gap of 3.1 eV (cyclic voltammetry data )
Biological and Material Applications
Table 3: Bioactivity of Brominated Coumarin Analogs
Activity | Target | IC₅₀/EC₅₀ | Mechanism | Source |
---|---|---|---|---|
Antimicrobial | S. aureus | 8.2 μM | Membrane disruption | |
Anticancer | MCF-7 cells | 12.4 μM | Topoisomerase II inhibition | |
Anti-inflammatory | COX-2 | 0.87 μM | Competitive binding |
Materials Science Applications
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Organic semiconductors: Hole mobility ≈ 0.03 cm²/V·s (OFET measurements )
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Fluorescent sensors: Detection limit for Hg²⁺ = 7.8 nM (λₑₓ/λₑₘ = 330/450 nm )
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Photoresponsive materials: Reversible dimerization under UV/Vis light
Computational Studies
DFT Calculations
B3LYP/6-311++G(d,p) level calculations predict:
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Dipole moment: 4.8 Debye
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HOMO (-6.2 eV) localized on bromophenyl ring
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LUMO (-2.9 eV) distributed across coumarin π-system
Molecular Docking
AutoDock Vina simulations with COX-2 (PDB 5IKT):
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Binding energy = -9.3 kcal/mol
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Key interactions: Br···Val349 hydrophobic contact, lactone O···Tyr385 H-bond
Environmental and Regulatory Considerations
Ecotoxicity
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Daphnia magna LC₅₀ = 1.2 mg/L (48h exposure)
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Bioconcentration factor (BCF) = 120 (EPI Suite estimation)
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